L-lactaldehyde
Description
Historical Context of L-Lactaldehyde Research
Early investigations into the metabolism of simple aldehydes and sugars laid the groundwork for understanding the role of this compound. A notable early study by Huang and Miller in 1958 explored the metabolism of lactaldehyde, providing foundational knowledge in the field. wikipedia.org Subsequent research in the latter half of the 20th century further elucidated its position in various metabolic routes. For instance, studies in the 1980s on Escherichia coli were pivotal in characterizing the enzymes responsible for its conversion. nih.govnih.govnih.gov These investigations revealed that this compound is a key branching point in the metabolism of certain sugars, such as L-fucose and L-rhamnose. nih.govnih.gov The purification and characterization of lactaldehyde dehydrogenase from E. coli in 1969 was a significant milestone, providing a basis for understanding its enzymatic oxidation. wikipedia.org
Significance of this compound as a Biochemical Intermediate
This compound serves as a critical link in several metabolic pathways, underscoring its biochemical importance. It is not merely a transient species but a molecule at the crossroads of catabolism and anabolism, connecting sugar metabolism to central pathways like glycolysis. Its metabolic fate is tightly regulated and depends on the organism and the prevailing physiological conditions, such as the presence or absence of oxygen. nih.govnih.gov
The significance of this compound is highlighted by its involvement in:
The Methylglyoxal (B44143) Pathway: This pathway is an alternative route for the metabolism of glucose-derived triose phosphates. wikipedia.org
L-Fucose and L-Rhamnose Metabolism: In many bacteria, the breakdown of these deoxy sugars proceeds via this compound. smpdb.cafrontiersin.orgnzytech.com
The enzymes that act upon this compound, primarily dehydrogenases and reductases, exhibit specific kinetic properties and substrate specificities that have been the subject of detailed research. nih.govuniprot.orgnih.gov
Detailed Research Findings
The study of this compound and its metabolizing enzymes has yielded specific quantitative data that helps to understand its biochemical role.
Table 1: Kinetic Properties of Enzymes Acting on this compound
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) |
| Lactaldehyde Dehydrogenase | Escherichia coli | This compound | 0.04 | 761 |
| Lactaldehyde Dehydrogenase | Saccharomyces cerevisiae | This compound | 10 | Not Reported |
| Lactaldehyde Dehydrogenase | Escherichia coli | Glycolaldehyde (B1209225) | Not Reported | 52 |
| Lactaldehyde Dehydrogenase | Methanocaldococcus jannaschii | Dthis compound | ~0.2 | 10 |
Data sourced from multiple studies and databases. uniprot.orgnih.govnih.gov
This compound is a key intermediate in several important metabolic pathways.
Table 2: Metabolic Pathways Involving this compound
| Pathway | Precursor(s) | Key Enzyme(s) | Product(s) | Organism(s) |
| L-Fucose Metabolism | L-Fucose | L-fuculose-1-phosphate aldolase (B8822740) | Dihydroxyacetone phosphate (B84403), this compound | Escherichia coli |
| L-Rhamnose Metabolism | L-Rhamnose | L-rhamnulose-1-phosphate aldolase | Dihydroxyacetone phosphate, this compound | Escherichia coli |
| Methylglyoxal Pathway | Methylglyoxal | Methylglyoxal reductase | This compound | Various |
| This compound Oxidation | This compound | Lactaldehyde dehydrogenase | L-Lactate | Escherichia coli, Saccharomyces cerevisiae |
| This compound Reduction | This compound | Lactaldehyde reductase (Propanediol oxidoreductase) | L-1,2-Propanediol | Escherichia coli |
This table summarizes the central role of this compound in various metabolic contexts. nih.govnih.govsmpdb.cafrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3913-64-2 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChI Key |
BSABBBMNWQWLLU-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C=O)O |
Canonical SMILES |
CC(C=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Ii. Metabolic Pathways Involving L Lactaldehyde
L-Fucose Catabolism Pathways
In organisms such as Escherichia coli, the breakdown of L-fucose proceeds through a well-defined, inducible pathway that ultimately yields intermediates for central metabolism.
Permease, Isomerase, Kinase, and Aldolase (B8822740) Enzyme-Catalyzed Reactions
The catabolism of L-fucose is initiated by a series of enzymatic reactions that prepare the sugar for cleavage. This process involves four key enzymes acting in sequence:
L-fucose Permease: This transport protein facilitates the uptake of L-fucose from the environment into the cell.
L-fucose Isomerase: Once inside the cell, L-fucose is converted into L-fuculose. ebi.ac.uk This isomerization reaction is a crucial step that prepares the molecule for phosphorylation.
L-fuculokinase: This enzyme catalyzes the phosphorylation of L-fuculose at the C1 position, using ATP as the phosphate (B84403) donor, to form L-fuculose-1-phosphate. nih.gov This phosphorylation is essential for the subsequent aldolase reaction.
L-fuculose-1-phosphate Aldolase: This is the final enzyme in this sequence, which cleaves the six-carbon sugar phosphate into two three-carbon molecules.
Table 1: Key Enzymes in the Initial Phase of L-Fucose Catabolism
| Enzyme | EC Number | Function |
|---|---|---|
| L-fucose Permease | - | Transports L-fucose into the cell. |
| L-fucose Isomerase | 5.3.1.25 | Converts L-fucose to L-fuculose. ebi.ac.uk |
| L-fuculokinase | 2.7.1.51 | Phosphorylates L-fuculose to L-fuculose-1-phosphate. nih.gov |
| L-fuculose-1-phosphate Aldolase | 4.1.2.17 | Cleaves L-fuculose-1-phosphate. wikipedia.org |
Formation from L-Fuculose and L-Fuculose-1-Phosphate
The direct precursor to the formation of L-lactaldehyde is L-fuculose-1-phosphate. The enzyme L-fuculose-1-phosphate aldolase (FucA), a class II aldolase, catalyzes the reversible cleavage of L-fuculose-1-phosphate. wikipedia.orgebi.ac.uknih.govnih.gov This reaction yields two triose-carbon products: dihydroxyacetone phosphate (DHAP) and this compound. ebi.ac.uknih.gov DHAP can then enter the glycolysis pathway. The catalytic activity of this enzyme is dependent on a divalent metal ion, typically zinc (Zn²⁺). ebi.ac.uk
The reaction can be summarized as: L-fuculose-1-phosphate ⇌ Dihydroxyacetone phosphate (DHAP) + this compound wikipedia.org
This compound as a Branching Point in Metabolism
This compound stands at a critical metabolic crossroads, and its fate is determined by the oxygen availability in the cellular environment. smpdb.ca
Aerobic Conditions: In the presence of oxygen, this compound is oxidized to L-lactate. This irreversible reaction is catalyzed by lactaldehyde dehydrogenase , an NAD⁺-dependent enzyme. smpdb.ca L-lactate can then be further converted to pyruvate (B1213749), which enters the central metabolic pathways like the citric acid cycle. smpdb.canih.gov
Anaerobic Conditions: Under anaerobic conditions, the cell shifts its metabolic strategy. Instead of oxidation, this compound is reduced to L-1,2-propanediol , a reaction catalyzed by propanediol (B1597323) oxidoreductase . This reductive pathway serves to regenerate NAD⁺ from NADH, which is crucial for maintaining the redox balance and allowing glycolysis to continue in the absence of oxygen as a terminal electron acceptor. youtube.comyoutube.com
This regulation ensures that the cell can adapt its metabolism to maximize energy yield and maintain redox homeostasis under varying oxygen levels.
L-Rhamnose Catabolism Pathways
The metabolic pathway for L-rhamnose, another deoxy sugar, shows significant similarities to that of L-fucose, ultimately also leading to the production of this compound.
Parallelism with L-Fucose Metabolism
The catabolism of L-rhamnose in many bacteria mirrors the L-fucose pathway, employing a similar sequence of enzyme types: an isomerase, a kinase, and an aldolase. frontiersin.orgresearchgate.net This striking parallelism highlights an efficient evolutionary strategy for metabolizing structurally related deoxy sugars. The key enzymes in the common bacterial pathway are L-rhamnose isomerase, L-rhamnulokinase, and L-rhamnulose-1-phosphate aldolase, which convert L-rhamnose into this compound and dihydroxyacetone phosphate. frontiersin.org The chain fold and active centers of L-fuculose-1-phosphate aldolase and L-rhamnulose-1-phosphate aldolase are notably similar. nih.govacs.org
Formation from L-2-Keto-3-deoxyrhamnonate and L-Rhamnulose 1-phosphate
This compound is generated from L-rhamnose catabolism via two primary routes: a phosphorylated pathway and a non-phosphorylated pathway. frontiersin.orgresearchgate.net
Formation from L-Rhamnulose 1-phosphate (Phosphorylated Pathway): This pathway is prevalent in many bacteria, including E. coli. researchgate.net L-rhamnose is first isomerized to L-rhamnulose and then phosphorylated to L-rhamnulose 1-phosphate. frontiersin.org The enzyme L-rhamnulose-1-phosphate aldolase (RhaD) then cleaves L-rhamnulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and this compound. ebi.ac.ukwikipedia.org This reaction is analogous to the cleavage of L-fuculose-1-phosphate.
Formation from L-2-Keto-3-deoxyrhamnonate (Non-phosphorylated Pathway): Found in some fungi and bacteria, this alternative pathway does not involve phosphorylated intermediates. frontiersin.orgresearchgate.netresearchgate.net In this route, L-rhamnose is converted through a series of reactions to L-2-keto-3-deoxyrhamnonate . nih.govnih.gov This intermediate is then cleaved by L-2-keto-3-deoxyrhamnonate aldolase to yield pyruvate and this compound. nih.govnih.govoup.com
Table 2: Aldolase Enzymes Producing this compound
| Enzyme | EC Number | Substrate | Products | Pathway |
|---|---|---|---|---|
| L-fuculose-1-phosphate aldolase | 4.1.2.17 | L-fuculose-1-phosphate | DHAP + this compound | L-Fucose Catabolism wikipedia.org |
| L-rhamnulose-1-phosphate aldolase | 4.1.2.19 | L-rhamnulose 1-phosphate | DHAP + this compound | L-Rhamnose Catabolism (Phosphorylated) wikipedia.org |
| L-2-keto-3-deoxyrhamnonate aldolase | 4.1.2.53 | L-2-keto-3-deoxyrhamnonate | Pyruvate + this compound | L-Rhamnose Catabolism (Non-phosphorylated) oup.comqmul.ac.uk |
Methylglyoxal (B44143) Metabolism Pathways
Methylglyoxal is a reactive and toxic dicarbonyl compound formed as a byproduct of glycolysis. Its detoxification is essential for cellular health, and this compound is an intermediate in this process.
One of the pathways for methylglyoxal detoxification involves its reduction to lactaldehyde. The enzyme glycerol (B35011) dehydrogenase (GldA), encoded by the gldA gene, catalyzes the reduction of methylglyoxal. wikipedia.orguniprot.org In Escherichia coli, GldA is a broad-substrate-specificity enzyme that can reduce methylglyoxal to lactaldehyde, and further to 1,2-propanediol. uniprot.orgscispace.com While the focus is often on this compound from other pathways, the detoxification of methylglyoxal specifically can yield D-lactaldehyde through the action of GldA. wikipedia.org This D-lactaldehyde can then be further metabolized, for instance, into D-lactic acid. nih.gov The enzyme exhibits a much higher affinity for methylglyoxal (Km value of 0.50 mM) than for its primary namesake substrate, glycerol (Km value of 56 mM), underscoring its role in managing toxic metabolites. scispace.com
Pyruvate Metabolic Pathway Intermediacy
This compound serves as a bridge to central metabolism by being converted into pyruvate. This connection is primarily established through a two-step oxidation process. First, this compound is oxidized to L-lactate. nih.govnih.gov This reaction is catalyzed by lactaldehyde dehydrogenase. nih.govwikipedia.org Subsequently, the L-lactate is oxidized by lactate (B86563) dehydrogenase to form pyruvate. nih.gov Pyruvate is a critical metabolic hub, and its formation from this compound allows the carbon skeleton of the original sugar (like L-fucose or L-rhamnose) to enter central metabolic pathways, such as the Krebs cycle after conversion to acetyl-CoA. nih.govnih.gov Therefore, lactaldehyde dehydrogenase is considered an enzyme that participates in pyruvate metabolism. wikipedia.org
Aerobic vs. Anaerobic Dissimilation of this compound
The metabolic fate of this compound is highly dependent on the presence or absence of oxygen, leading to two distinct dissimilation pathways. nih.gov
Under aerobic conditions, this compound is oxidized to L-lactate. nih.gov This reaction is catalyzed by the NAD+-dependent enzyme lactaldehyde dehydrogenase, which is encoded by the aldA gene in E. coli. nih.govnih.govwikipedia.org The enzyme catalyzes the following reaction:
(S)-lactaldehyde + NAD+ + H₂O ⇌ (S)-lactate + NADH + 2 H+ wikipedia.org
This enzyme has been purified and is known to be identical to cytosolic aldehyde dehydrogenase in some organisms. nih.gov In E. coli, the same protein also functions as a glycolaldehyde (B1209225) dehydrogenase. nih.gov The resulting L-lactate is then converted to pyruvate, feeding into the cell's central energy-generating processes. nih.govnih.gov
In the absence of oxygen (anaerobic conditions), this compound serves as an electron acceptor to regenerate NAD+ from NADH. It is reduced to L-1,2-propanediol by the NADH-dependent enzyme L-1,2-propanediol oxidoreductase. nih.govnih.gov This enzyme is encoded by the fucO gene (also known as lactaldehyde reductase) in the L-fucose utilization pathway and by homologous genes like rhaO in the L-rhamnose pathway. nih.govdiva-portal.org The resulting L-1,2-propanediol is a terminal fermentation product that is typically excreted from the cell. nih.gov Studies have shown that the cell membrane is significantly more permeable to L-1,2-propanediol than to this compound, facilitating its rapid exit from the cell under anaerobic conditions. nih.govnih.gov
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Metabolic Process | Reaction | Condition |
| Glycerol Dehydrogenase | gldA | Methylglyoxal Metabolism | Methylglyoxal → Lactaldehyde | Aerobic/Anaerobic |
| Lactaldehyde Dehydrogenase | aldA | Aerobic Dissimilation | This compound → L-Lactate | Aerobic |
| Propanediol Oxidoreductase | fucO, rhaO | Anaerobic Dissimilation | This compound → L-1,2-Propanediol | Anaerobic |
| Lactate Dehydrogenase | ldh | Pyruvate Metabolism | L-Lactate → Pyruvate | Aerobic |
Involvement in Other Metabolic Pathways
Beyond its central role in L-fucose and L-threonine degradation, this compound participates in several other significant metabolic routes. These pathways highlight the compound's position as a key intermediate in cellular metabolism, connecting carbohydrate, amino acid, and detoxification processes.
Methylglyoxal Detoxification Pathway
This compound is an intermediate in the detoxification of methylglyoxal, a reactive and cytotoxic dicarbonyl compound formed as a byproduct of glycolysis. wikipedia.org In this pathway, methylglyoxal is first reduced to this compound. This reaction can be catalyzed by several enzymes, including glycerol dehydrogenase and methylglyoxal reductase. wikipedia.orgwikipedia.orgoup.com Subsequently, this compound is oxidized to the less harmful L-lactate by this compound dehydrogenase (EC 1.2.1.22), utilizing NAD+ as a cofactor. smpdb.cauniprot.orgwikipedia.org This detoxification route is crucial for preventing the accumulation of toxic methylglyoxal and mitigating cellular damage. wikipedia.org
Anaerobic Metabolism to L-1,2-Propanediol
Under anaerobic conditions, particularly in microorganisms like Escherichia coli, the metabolic fate of this compound shifts from oxidation to reduction. asm.org Instead of being converted to L-lactate, this compound is reduced to L-1,2-propanediol. This reaction is catalyzed by the NADH-dependent enzyme propanediol oxidoreductase, also known as lactaldehyde reductase (EC 1.1.1.77). asm.orgwikipedia.orggenome.jp This pathway serves as an electron sink, regenerating NAD+ which is essential for the continuation of glycolysis in the absence of oxygen. asm.org
Formation from L-Threonine via Myeloperoxidase
In inflammatory settings, human neutrophils can generate this compound from the amino acid L-threonine. wustl.edunih.gov This conversion is mediated by the myeloperoxidase-hydrogen peroxide-chloride system. wustl.edunih.gov Myeloperoxidase, an enzyme released by activated phagocytes, utilizes hydrogen peroxide and chloride ions to oxidize L-threonine, producing 2-hydroxypropanal (B1205545) (this compound). wustl.edujci.org This process links amino acid catabolism with the generation of reactive aldehydes at sites of inflammation.
Role in Advanced Glycation End-product (AGE) Formation
This compound, as a reactive α-hydroxyaldehyde, is implicated in the non-enzymatic modification of proteins, leading to the formation of Advanced Glycation End-products (AGEs). tandfonline.comnih.gov AGEs are a heterogeneous group of compounds that accumulate in tissues over time and are associated with various chronic diseases. nih.govyoutube.com this compound can react with the amino groups of lysine (B10760008) residues in proteins. tandfonline.comnih.gov Research has identified a novel AGE derived from this compound, a 3-hydroxypyridinium (B1257355) derivative named N-acetyl-LAPL (lactaldehyde-derived pyridinium-type lysine adduct). tandfonline.comnih.gov The formation of such AGEs from this compound can contribute to cellular dysfunction and tissue damage, particularly in inflammatory conditions where this compound may be generated from threonine. wustl.edutandfonline.com
Interactive Data Table: Enzymes and Reactions Involving this compound in Other Pathways
| Pathway | Enzyme | EC Number | Reaction | Organism/Context | Cofactor |
|---|---|---|---|---|---|
| Methylglyoxal Detoxification | Methylglyoxal Reductase / Glycerol Dehydrogenase | N/A / 1.1.1.6 | Methylglyoxal → this compound | Prokaryotes (e.g., E. coli) | NADH/NADPH |
| Methylglyoxal Detoxification / Aerobic Fucose & Rhamnose Metabolism | This compound Dehydrogenase | 1.2.1.22 | This compound → L-Lactate | E. coli, various | NAD+ |
| Anaerobic Fucose & Rhamnose Metabolism | Propanediol Oxidoreductase (Lactaldehyde Reductase) | 1.1.1.77 | This compound → L-1,2-Propanediol | E. coli | NADH |
| Amino Acid Catabolism (Inflammation) | Myeloperoxidase | 1.11.1.7 | L-Threonine → this compound | Human Neutrophils | H₂O₂, Cl⁻ |
| AGE Formation | Non-enzymatic | N/A | This compound + Protein (Lysine) → AGEs (e.g., LAPL) | Physiological (especially inflammatory sites) | N/A |
Iii. Enzymology of L Lactaldehyde Metabolism
Lactaldehyde Dehydrogenase (EC 1.2.1.22)
Lactaldehyde dehydrogenase, systematically named (S)-lactaldehyde:NAD+ oxidoreductase, is a key enzyme that catalyzes the irreversible oxidation of L-lactaldehyde to L-lactate. uniprot.orgcreative-enzymes.comnih.gov This enzyme belongs to the oxidoreductase family. creative-enzymes.comwikipedia.org In organisms like Escherichia coli, it plays a significant role in the metabolism of L-fucose and L-rhamnose, where this compound is produced as an intermediate. uniprot.orgnzytech.comnih.gov The resulting L-lactate can then be further converted to pyruvate (B1213749), linking these sugar degradation pathways to central metabolism. nih.gov
Catalytic Activity and Substrate Specificity
The principal catalytic function of lactaldehyde dehydrogenase is the NAD+-dependent oxidation of (S)-lactaldehyde to (S)-lactate. creative-enzymes.comwikipedia.org
(S)-lactaldehyde + NAD⁺ + H₂O ⇌ (S)-lactate + NADH + 2 H⁺ uniprot.orgcreative-enzymes.com
While its name suggests specificity for lactaldehyde, the enzyme exhibits a broader substrate range, particularly for other α-hydroxyaldehydes. nih.govnih.gov It demonstrates high activity towards glycolaldehyde (B1209225) and L-glyceraldehyde. uniprot.orgnih.gov In fact, research has shown that lactaldehyde dehydrogenase and glycolaldehyde dehydrogenase activities in E. coli are functions of the same protein. nih.gov The enzyme can also oxidize other aldehydes, such as methylglyoxal (B44143), propionaldehyde, and benzaldehyde, although with weaker activity. uniprot.orgnzytech.com This broader specificity suggests its potential involvement in multiple metabolic pathways beyond just fucose and rhamnose degradation. uniprot.orgnih.govnih.gov Studies involving site-directed mutagenesis, specifically at residue Asn286 in the E. coli enzyme, have demonstrated that this residue is a key determinant of substrate specificity. tandfonline.comtandfonline.comnih.gov Mutating this residue can expand the enzyme's substrate profile, enhancing its activity towards other aldehydes like D-glyceraldehyde. tandfonline.comtandfonline.com
Table 1: Substrate Specificity of E. coli Lactaldehyde Dehydrogenase
| Substrate | Relative Activity | Notes |
|---|---|---|
| This compound | High | Primary substrate in fucose/rhamnose metabolism. uniprot.org |
| Glycolaldehyde | High | The enzyme is also known as glycolaldehyde dehydrogenase. uniprot.orgnih.gov |
| L-Glyceraldehyde | High | Demonstrates significant oxidative activity. uniprot.orgnih.gov |
| Methylglyoxal | Lower | Oxidized, but with a higher Kₘ value compared to α-hydroxyaldehydes. uniprot.orgnzytech.com |
| Propionaldehyde | Weaker | Shows some activity. uniprot.org |
| Benzaldehyde | Weaker | Shows some activity. uniprot.org |
Cofactor Dependence
Lactaldehyde dehydrogenase from Escherichia coli is a strictly NAD⁺-dependent enzyme. nih.govnzytech.comnih.gov The catalytic mechanism involves the transfer of a hydride ion from the aldehyde substrate to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, reducing it to NADH. tandfonline.com The enzyme has four NAD⁺ binding sites per tetrameric molecule. nih.gov While it belongs to a superfamily of dehydrogenases that can use either NAD⁺ or NADP⁺, the E. coli enzyme (product of the aldA gene) shows a clear preference for NAD⁺ and lacks activity with NADPH. nzytech.comnih.gov Structural studies have revealed the basis for this specificity, where the carboxylate group of residue E179 in the active site sterically and electrostatically clashes with the 2'-phosphate group of NADPH, preventing its effective binding. nih.gov
Structural Characterization and Active Site Analysis
The lactaldehyde dehydrogenase from E. coli (AldA) is a homotetrameric protein, meaning it is composed of four identical subunits. nih.govnzytech.com Each subunit, with a molecular weight of approximately 55 kDa, consists of three distinct domains: a catalytic domain, a cofactor-binding domain for NAD⁺, and an oligomerization domain that facilitates the formation of the tetramer. nih.govnzytech.com The three-dimensional structures of this enzyme have been resolved, with several entries available in the Protein Data Bank (PDB), such as 2HG2, 2ILU, 2IMP, and 2OPX. wikipedia.orgnzytech.com
Crystal structure analysis reveals that the active site pocket where the substrate binds is more constricted compared to other medium-chain aldehyde dehydrogenases. nih.gov This structural feature likely contributes to its preference for small α-hydroxyaldehydes. nih.gov A key catalytic residue, Cys323 (in E. coli AldA), performs a nucleophilic attack on the aldehyde's carbonyl carbon. tandfonline.com Analysis of the ternary complex with the products NADH and lactate (B86563) showed that the nicotinamide ring of the cofactor can exist in two conformations: one positioned within the active site and another extended out towards the solvent. nih.gov This was the first crystal structure reported for an aldehyde dehydrogenase-product complex. nih.gov Furthermore, the residue Asn286 has been identified as crucial for substrate recognition and binding through modeling and mutagenesis studies. tandfonline.comtandfonline.comnih.gov
Kinetic Parameters
The kinetic properties of lactaldehyde dehydrogenase have been characterized, revealing its high affinity for α-hydroxyaldehydes. The Michaelis constant (Kₘ) for this compound is in the micromolar range, indicating efficient binding. nih.govnzytech.com In contrast, the Kₘ for the α-ketoaldehyde methylglyoxal is significantly higher, in the millimolar range. nih.govnzytech.com The enzyme also exhibits strong substrate inhibition, particularly with high concentrations of lactaldehyde. uniprot.orgnih.gov
Table 2: Kinetic Parameters of Wild-Type E. coli Lactaldehyde Dehydrogenase (wt-ALDA)
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Source |
|---|---|---|---|---|
| This compound | 0.04 | 761 | 19025 | uniprot.org |
| This compound | 0.49 | 10.3 | 21.0 | tandfonline.com |
| Glycolaldehyde | ~0.04 (µM range) | 52 | - | uniprot.orgnih.gov |
| D-Glyceraldehyde | 2.15 | 0.04 | 0.018 | tandfonline.com |
| Methylglyoxal | ~1.0-5.0 (mM range) | - | - | nih.govnzytech.com |
Note: Kinetic values can vary between studies due to different experimental conditions (pH, temperature, buffer composition).
Activity Regulation and Regulatory Mechanisms
The activity of lactaldehyde dehydrogenase is controlled through several mechanisms. One of the most prominent is substrate inhibition, which is very strong with lactaldehyde and becomes progressively weaker with glycolaldehyde, glyceraldehyde, or methylglyoxal. uniprot.orgnih.gov The enzyme is also subject to inhibition by its product, NADH. uniprot.org
Furthermore, its activity can be modulated by various chemical compounds and ions. It is inhibited by p-hydroxy mercuribenzoate, a reagent that reacts with sulfhydryl groups, suggesting the importance of cysteine residues for its function. uniprot.org Several divalent cations, including Mn²⁺, Ca²⁺, Cu²⁺, and Zn²⁺, have also been shown to inhibit enzyme activity. uniprot.org
At the genetic level, the expression of the aldA gene encoding lactaldehyde dehydrogenase in E. coli is inducible. Its synthesis is promoted under aerobic conditions in the presence of specific molecules, including the sugars L-fucose and L-rhamnose (whose metabolic pathways produce this compound), ethylene (B1197577) glycol, and the amino acid glutamate (B1630785). nih.gov
pH and Temperature Optima for Enzymatic Activity
The catalytic efficiency of lactaldehyde dehydrogenase is highly dependent on pH and temperature. The enzyme from E. coli exhibits a distinct alkaline pH optimum, typically around pH 9.5 to 10.0. uniprot.orgnzytech.com Its activity decreases significantly at neutral or acidic pH. tandfonline.com
The optimal temperature for the E. coli enzyme has been reported to be between 25°C and 40°C. uniprot.orgnzytech.com The wild-type enzyme is stable up to 40°C but loses activity rapidly at higher temperatures. tandfonline.com In contrast, enzymes from thermophilic organisms, such as Methanocaldococcus jannaschii, show much greater heat stability, retaining significant activity even at temperatures of 80°C to 90°C. nih.gov Site-directed mutagenesis can also alter the thermal stability of the E. coli enzyme; for instance, the N286T mutant was found to be stable at higher temperatures than the wild-type enzyme. tandfonline.com
Gene Expression and Transcriptional Regulation
The metabolism of this compound is intrinsically linked to the genetic regulation of the fucose utilization pathway in organisms like Escherichia coli. The key enzymes are encoded within the fuc regulon, which consists of two divergently transcribed operons: fucPIK and fucAO. researchgate.netnih.govescholarship.org The fucAO operon is responsible for the catabolism of L-fuculose-1-phosphate to this compound and dihydroxyacetone phosphate (B84403), and the subsequent conversion of this compound. nih.gov
Expression of the fucAO operon is complex and subject to stringent control. In wild-type E. coli, this operon is typically silent in the absence of L-fucose and cannot be activated by L-1,2-propanediol alone. nih.govescholarship.orgnih.gov Its activation is dependent on several key transcriptional regulators:
FucR: This is the specific activator protein for the fuc regulon. escholarship.orgnih.gov FucR is activated by its cofactor, L-fuculose-1-phosphate, which is an intermediate in the L-fucose metabolic pathway. nih.gov The activated FucR protein then binds to specific operator sites on the DNA to promote transcription. nih.govnih.gov
Crp-cAMP Complex: The Catabolite Activator Protein (CAP), also known as the cAMP receptor protein (Crp), complexed with cyclic AMP (cAMP), is essential for the expression of the fuc operons. researchgate.netnih.gov This complex binds to specific sites in the regulatory region, and its presence is, in fact, more critical for transcription than FucR. researchgate.netescholarship.orgnih.gov Research suggests that FucR's primary role may be to facilitate the binding of the Crp-cAMP complex to its binding site, which then effectively recruits RNA polymerase to initiate transcription. researchgate.netescholarship.org
The regulatory region of the fucAO operon contains multiple binding sites for both FucR and Crp. researchgate.netnih.gov Studies have identified two Crp-binding sites and two FucR-binding sites, with varying degrees of importance for operon activation. researchgate.netnih.gov For instance, the upstream Crp binding site and the downstream FucR binding site (closer to the promoter) appear to play more significant roles. researchgate.netnih.gov
Interestingly, the fucAO locus is located in a transcriptionally repressed area of the chromosome, which contributes to its low expression levels. researchgate.netescholarship.orgnih.gov Activation can also occur through genetic mutations, such as the insertion of an IS5 element upstream of the regulatory region, which can lead to the formation of a new, functional "fusion" promoter, allowing the cell to grow on L-1,2-propanediol. nih.govescholarship.org
Enzyme Engineering and Rational Design for Modified Substrate Specificity
The native enzymes involved in this compound metabolism, such as this compound dehydrogenase and propanediol (B1597323) oxidoreductase (FucO), exhibit high specificity for their natural substrates. However, protein engineering techniques, including directed evolution and rational design, have been successfully employed to alter their substrate specificity, thereby creating novel biocatalysts for industrial applications.
This compound Dehydrogenase (AldA): this compound dehydrogenase from E. coli shows strict substrate specificity. tandfonline.com Through sequence alignment and structural modeling, researchers identified that the residue Asn286 plays a crucial role in substrate recognition. tandfonline.com By mutating this single amino acid, the substrate profile of the enzyme was significantly altered. For example, the N286T mutant not only showed a 300% enhancement in activity towards the native substrate this compound but also gained the ability to catalyze the oxidation of other aldehydes like acetaldehyde, methylglyoxal, and D-glyceraldehyde. tandfonline.com This mutant exhibited a five-fold higher activity for glyceraldehyde compared to previously reported NAD+-dependent glyceraldehyde dehydrogenases. tandfonline.com
Propanediol Oxidoreductase (FucO): The Fe²⁺-dependent propanediol oxidoreductase (FucO) from E. coli naturally catalyzes the reversible conversion of short-chain (S)-lactaldehyde to (S)-1,2-propanediol. nih.gov Its activity is limited to short-chain substrates. researchgate.net Through directed evolution, the substrate specificity of FucO was dramatically shifted to accept bulky aromatic substrates. nih.gov A double mutant, N151G/L259V, was identified that showed a 9,000-fold increase in catalytic efficiency (kcat/KM) for the non-native substrate phenylacetaldehyde (B1677652) compared to the wild-type enzyme. nih.govresearchgate.net Structural analysis revealed that these mutations create more space in the active site, allowing it to accommodate larger substrates without altering the main protein structure. nih.gov
These studies demonstrate that even enzymes with a highly specialized evolutionary history can be engineered to accept new and structurally different substrates. nih.gov Such engineered enzymes have potential applications in the biocatalytic production of various valuable chemicals. nih.gov
Propanediol Oxidoreductase (FucO / Lactaldehyde Reductase) (EC 1.1.1.77 / 1.1.1.55)
Propanediol oxidoreductase, encoded by the fucO gene in Escherichia coli, is a key enzyme in the anaerobic metabolism of L-fucose. escholarship.orgwikigenes.org It is also known as lactaldehyde reductase. nih.govdiva-portal.org This enzyme belongs to the group III iron-dependent alcohol dehydrogenases. diva-portal.orgnih.gov
Catalytic Activity in L-1,2-Propanediol Formation
The primary physiological role of FucO under anaerobic conditions is the reduction of this compound to L-1,2-propanediol. wikigenes.orgnih.govresearchgate.net This reaction is reversible, and the enzyme can also oxidize L-1,2-propanediol back to this compound. nih.govnih.gov The reduction of this compound is a critical step in the fermentation of L-fucose, where L-1,2-propanediol is excreted as a terminal product. nih.govresearchgate.net
Cofactor Dependence
As a member of the NAD-linked oxidoreductase family, the catalytic activity of FucO is strictly dependent on a nicotinamide cofactor. wikigenes.orgdiva-portal.org
For the reduction of this compound to L-1,2-propanediol, the enzyme utilizes NADH as the electron donor. wikigenes.orgnih.govresearchgate.net
For the reverse oxidation reaction, it requires NAD⁺ . nih.govdiva-portal.org
Structural Characterization
Propanediol oxidoreductase (FucO) is a dimeric enzyme, meaning it is composed of two identical protein subunits. researchgate.netnih.govresearchgate.net The total molecular weight is approximately 76,000 Daltons. diva-portal.orgresearchgate.net Each subunit has a distinct two-domain structure: researchgate.netnih.govresearchgate.net
N-terminal Domain: This domain is responsible for binding the NAD(H) cofactor. It features a classic α/β dinucleotide-binding fold. researchgate.netresearchgate.net
C-terminal Domain: This domain contains the active site and binds the essential metal cofactor. It is composed primarily of α-helices. researchgate.net
A deep cleft separates these two domains, and the active site is located within this cleft. researchgate.net FucO is an iron-containing alcohol dehydrogenase, requiring a ferrous iron (Fe²⁺) ion for its catalytic activity. nih.govresearchgate.netresearchgate.net This Fe²⁺ ion is located in the active site and is coordinated by the side chains of three histidine residues and one aspartate residue. nih.gov The iron ion acts as a Lewis acid, stabilizing the negative charge that develops on the substrate's carbonyl oxygen during the hydride transfer from NADH. nih.govresearchgate.netresearchgate.net The structure of FucO represents the first experimentally confirmed iron-containing member of the group III bacterial dehydrogenases. researchgate.net
Physiological Role in Aerobic-Anaerobic Metabolic Shifts
The physiological function of propanediol oxidoreductase (FucO) is tightly regulated by the availability of oxygen. nih.gov Its role is most prominent during the metabolic shift from aerobic to anaerobic conditions.
Under anaerobic conditions , when E. coli metabolizes L-fucose, this compound is produced. nih.gov FucO reduces this this compound to L-1,2-propanediol, a process that consumes the NADH generated during glycolysis. wikigenes.orgnih.gov This reaction is crucial for regenerating NAD⁺, which is essential for the continued operation of glycolysis and ATP production in the absence of an external electron acceptor like oxygen. nih.gov The L-1,2-propanediol is then excreted from the cell as a fermentation byproduct. nih.govresearchgate.net
Under aerobic conditions , the fate of this compound changes. It is oxidized to L-lactate by an NAD-linked aldehyde dehydrogenase (the aldA gene product), which is then converted to pyruvate and enters the central metabolism. nih.govresearchgate.net Although the fucO gene can be transcribed aerobically, the FucO enzyme itself is sensitive to oxygen and undergoes post-transcriptional inactivation. nih.govnih.govnih.gov This inactivation is a result of metal-catalyzed oxidation (MCO), where the enzyme's essential Fe²⁺ ion likely participates in Fenton-like reactions that damage the protein. researchgate.net This ensures that during aerobic respiration, the cell prioritizes the complete oxidation of substrates for maximum energy yield, rather than fermentation.
This differential activity makes FucO a critical component for maintaining redox balance during anaerobic growth on specific sugars like fucose. nih.gov
Data Tables
Table 1: Key Regulatory Proteins of the fucAO Operon
| Protein | Gene | Function | Activator/Inducer |
|---|---|---|---|
| FucR | fucR | Specific transcriptional activator of the fuc regulon. nih.govnih.gov | L-fuculose-1-phosphate nih.gov |
Table 2: Properties of Propanediol Oxidoreductase (FucO)
| Property | Description | Source(s) |
|---|---|---|
| EC Number | 1.1.1.77 / 1.1.1.55 | diva-portal.orgnih.gov |
| Gene | fucO | wikigenes.org |
| Structure | Dimer of two identical subunits. researchgate.netnih.gov | researchgate.netnih.gov |
| Cofactors | NAD(H), Fe²⁺ | nih.govresearchgate.netresearchgate.net |
| Reaction (Anaerobic) | This compound + NADH + H⁺ → L-1,2-propanediol + NAD⁺ | wikigenes.orgnih.gov |
| Physiological Role | NAD⁺ regeneration and redox balance under anaerobic conditions. nih.gov | nih.gov |
| Regulation | Inactivated by oxygen post-transcriptionally. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
Glycerol (B35011) Dehydrogenase (gldA)
Glycerol dehydrogenase (EC 1.1.1.6), encoded by the gldA gene in organisms like Escherichia coli, is an NAD-dependent oxidoreductase. uniprot.org While its primary described function involves the oxidation of glycerol to dihydroxyacetone, it possesses broad substrate specificity and plays a significant role in the metabolism of other small carbonyl compounds. uniprot.orgoup.com
Glycerol dehydrogenase (GldA) contributes to the detoxification of methylglyoxal, a reactive and toxic dicarbonyl compound, by catalyzing its reduction. scispace.com This reaction converts methylglyoxal to lactaldehyde. uniprot.org Specifically, studies have identified the product of this GldA-catalyzed reduction as D-lactaldehyde. oup.com The enzyme demonstrates a high affinity for methylglyoxal, with a Michaelis constant (Kₘ) reported to be 0.50 mM, which is significantly lower than its affinity for glycerol (Kₘ of 56 mM), suggesting that detoxifying aldehydes like methylglyoxal may be a crucial physiological role for this enzyme. scispace.comnih.gov The resulting D-lactaldehyde is itself a reactive aldehyde that can cause growth inhibition if it accumulates. oup.comnih.gov
Table 1: Substrate Affinity of E. coli Glycerol Dehydrogenase (gldA)
| Substrate | Kₘ (mM) |
|---|---|
| Dihydroxyacetone | 0.30 |
| Methylglyoxal | 0.50 |
| Glycolaldehyde | 0.85 |
| Glycerol | 56 |
Data sourced from studies on purified E. coli GldA at neutral pH. nih.gov
Other Enzymes Associated with this compound Turnover
Beyond GldA, several other enzymes are integral to the synthesis and degradation of this compound. These enzymes direct this compound into different metabolic fates, such as oxidation to L-lactate under aerobic conditions or reduction to L-1,2-propanediol anaerobically. nih.gov
L-Lactate Dehydrogenase (LDH) (EC 1.1.1.27) is a central enzyme in anaerobic glycolysis, primarily catalyzing the reversible conversion of pyruvate to L-lactate, with the concomitant interconversion of NADH and NAD+. wikipedia.orgnih.gov Its direct role is not on this compound itself, but on its immediate oxidation product, L-lactate. In the metabolic pathway of L-fucose and L-rhamnose, this compound is first oxidized to L-lactate by a separate enzyme, this compound dehydrogenase (aldA). nih.gov Subsequently, L-lactate dehydrogenase can then catalyze the oxidation of L-lactate to pyruvate, which then enters central carbon metabolism, such as the Krebs cycle. nih.govproteopedia.org Therefore, LDH acts downstream of this compound metabolism, connecting the degradation of methylpentoses to the cell's main energy-producing pathways. nih.gov
L-rhamnulose-1-phosphate aldolase (B8822740) (EC 4.1.2.19), encoded by the rhaD gene, is a key enzyme in the catabolic pathways of L-rhamnose and L-fucose. wikipedia.orgnih.gov This enzyme belongs to the family of lyases and specifically catalyzes the reversible cleavage of L-rhamnulose-1-phosphate. wikipedia.org The reaction yields two products: dihydroxyacetone phosphate (DHAP) and (S)-lactaldehyde, which is the L-isomer of lactaldehyde. ebi.ac.ukresearchgate.net
The mechanism is a Class II aldolase reaction, utilizing a divalent metal ion, typically Zn²⁺, as a cofactor to stabilize the enolate intermediate during the carbon-carbon bond cleavage. ebi.ac.uk The reaction is a critical point in the pathway, as it generates this compound from a phosphorylated sugar intermediate. nih.gov The enzyme can also catalyze the reverse aldol (B89426) addition reaction, condensing this compound and DHAP to form L-rhamnulose-1-phosphate. ebi.ac.ukresearchgate.net
Table 2: Aldolase Reaction in this compound Metabolism
| Enzyme | Gene | Substrate | Products |
|---|---|---|---|
| L-Rhamnulose-1-phosphate aldolase | rhaD | L-Rhamnulose-1-phosphate | Dihydroxyacetone phosphate (DHAP) + this compound |
This reversible reaction is central to the metabolism of L-rhamnose. wikipedia.orgebi.ac.uk
Under anaerobic conditions, the metabolic fate of this compound shifts from oxidation to reduction. nih.govasm.org This is carried out by aldehyde reductases, which convert this compound into L-1,2-propanediol. One such key enzyme is lactaldehyde reductase (EC 1.1.1.77), also known as propanediol oxidoreductase. nih.govwikipedia.org This NAD(P)H-dependent enzyme catalyzes the reduction of this compound to L-1,2-propanediol, a fermentation end product that can be exported from the cell. nih.govasm.org The activity of this reductase is crucial for regenerating NAD⁺ from NADH, which is essential for maintaining redox balance and allowing glycolysis to continue under anaerobic conditions. nih.gov The enzyme is also capable of acting on both (R)- and (S)-lactaldehyde. wikipedia.org
Iv. Biosynthesis and Biotechnological Production of L Lactaldehyde
Microbial Fermentation Routes for L-Lactaldehyde Synthesis
Microbial fermentation is a cornerstone of biotechnological production, and several microorganisms possess the metabolic machinery to synthesize this compound, primarily through the degradation of specific sugars.
This compound is a known intermediate in the metabolism of L-fucose and L-rhamnose in bacteria such as Escherichia coli. smpdb.ca In these pathways, the sugar is catabolized to produce this compound and dihydroxyacetone phosphate (B84403). researchgate.net Under anaerobic conditions, this compound can be further reduced to 1,2-propanediol. researchgate.net
The fungus Pichia stipitis and the bacterium Azotobacter vinelandii also metabolize L-rhamnose through an alternative pathway that generates this compound. nih.gov In both the conventional and alternative L-rhamnose pathways, this compound is a common intermediate, produced from either L-2-keto-3-deoxyrhamnonate or L-rhamnulose 1-phosphate by the action of specific aldolases. nih.gov
Lactic acid bacteria (LAB) are well-known for their fermentative capabilities, primarily producing lactic acid. nih.govresearchgate.net While direct fermentation to accumulate this compound is not their primary metabolic route, their enzymatic systems are relevant for potential engineering approaches. The metabolism of hexoses in LAB proceeds through either the homofermentative (glycolytic) or heterofermentative (phosphoketolase) pathway. nih.govresearchgate.net
| Microorganism | Metabolic Pathway | Precursor(s) | Key Intermediate |
| Escherichia coli | L-fucose and L-rhamnose degradation | L-fucose, L-rhamnose | This compound |
| Pichia stipitis | Alternative L-rhamnose metabolism | L-rhamnose | This compound |
| Azotobacter vinelandii | Alternative L-rhamnose metabolism | L-rhamnose | This compound |
Enzymatic Synthesis from Defined Precursors
The enzymatic synthesis of this compound from well-defined precursors offers a high degree of specificity and control over the final product. Several enzymes have been identified and characterized that can catalyze the formation of this compound.
In the archaeon Methanocaldococcus jannaschii, this compound is synthesized through two primary routes. One pathway involves the reduction of methylglyoxal (B44143), a toxic metabolic byproduct, to this compound. nih.gov This reaction can be catalyzed by enzymes such as methylglyoxal reductase or glycerol (B35011) dehydrogenase. nih.gov The second route is the aldol (B89426) cleavage of L-fuculose-1-phosphate by fuculose-1-phosphate aldolase (B8822740), yielding dihydroxyacetone phosphate and this compound. nih.gov
This compound dehydrogenase is another key enzyme in the metabolism of this compound, catalyzing its oxidation to L-lactic acid. smpdb.canih.gov This enzyme has been purified and characterized from Pichia stipitis and Azotobacter vinelandii. nih.gov The reverse reaction, the reduction of L-lactic acid or its derivatives, could potentially be harnessed for this compound synthesis, although this is not the thermodynamically favored direction under physiological conditions.
| Enzyme | Reaction Type | Substrate(s) | Product(s) | Source Organism (Example) |
| Fuculose-1-phosphate aldolase | Aldol cleavage | L-fuculose-1-phosphate | This compound, Dihydroxyacetone phosphate | Methanocaldococcus jannaschii |
| Methylglyoxal reductase | Reduction | Methylglyoxal, NAD(P)H | This compound, NAD(P)+ | Methanocaldococcus jannaschii |
| This compound dehydrogenase | Oxidation | This compound, NAD+ | L-lactic acid, NADH | Pichia stipitis, Azotobacter vinelandii |
Engineering Microbial Strains for Enhanced Production of this compound or Downstream Products
Metabolic engineering provides powerful tools to optimize microbial strains for the overproduction of desired chemicals. While the direct engineering of microbes for high-yield this compound production is still an emerging area, related strategies for downstream products have been explored.
In Escherichia coli, metabolic engineering efforts have focused on the production of 1,2-propanediol, a downstream product of this compound. taylorandfrancis.com By introducing and optimizing the necessary metabolic pathways, the conversion of intermediates like methylglyoxal and this compound to 1,2-propanediol has been successfully demonstrated. taylorandfrancis.com
The engineering of lactic acid bacteria (LAB) has been extensively studied for the production of various industrially important compounds. nih.govresearchgate.net For instance, the inactivation of the D-lactate dehydrogenase gene in Lactobacillus helveticus has led to the production of pure L-lactic acid. nih.gov Such strategies could be adapted to accumulate this compound by, for example, knocking out the gene for this compound dehydrogenase.
Furthermore, cofactor engineering, such as modulating the intracellular NADH/NAD+ balance, is a crucial aspect of metabolic engineering. nih.gov Overexpression of NADH oxidase in Lactococcus lactis has been shown to shift pyruvate (B1213749) metabolism, demonstrating the potential to redirect metabolic fluxes towards desired products. nih.gov
Methodologies for Obtaining Enantiomerically Pure this compound
The production of enantiomerically pure compounds is critical for many applications, particularly in the pharmaceutical and fine chemical industries. Several methodologies can be employed to obtain enantiopure this compound.
Enzymatic Resolution and Synthesis: Biocatalytic methods are highly effective for producing enantiomerically pure molecules due to the inherent stereospecificity of enzymes. mdpi.comnih.gov For example, enantiopure D- and L-lactic acid can be synthesized from the prochiral precursor pyruvate using D- and L-lactate dehydrogenases, respectively. mdpi.com A similar enzymatic approach could be envisioned for the stereospecific synthesis of this compound.
Dynamic Kinetic Resolution (DKR): DKR combines an in-situ racemization of the starting material with an enantioselective reaction, allowing for a theoretical yield of 100% for a single enantiomer. nih.gov This has been successfully applied to the synthesis of enantiomerically pure alcohols and amines and could be adapted for this compound production. nih.gov
Chemo-enzymatic Deracemisation: This approach combines a non-selective chemical oxidation of a racemic alcohol with a stereoselective enzymatic reduction of the resulting ketone. nih.gov This has been used to deracemize various alcohols, yielding enantiomerically pure products. nih.gov
Crystallization-Based Resolution: For some chiral molecules, resolution can be achieved through crystallization. strath.ac.uk This can involve preferential crystallization of one enantiomer or the formation and separation of diastereomeric salts. strath.ac.uk
| Method | Principle | Key Features |
| Enzymatic Synthesis | Use of stereospecific enzymes (e.g., dehydrogenases, aldolases) to produce a single enantiomer from a prochiral or racemic substrate. | High enantioselectivity, mild reaction conditions. |
| Dynamic Kinetic Resolution (DKR) | Combination of in-situ racemization of the substrate with an enantioselective reaction. | Theoretical yield up to 100% for the desired enantiomer. |
| Chemo-enzymatic Deracemisation | Sequential non-stereoselective oxidation and stereoselective enzymatic reduction. | Enables the conversion of a racemate to a single enantiomer. |
| Crystallization-Based Resolution | Separation of enantiomers based on differences in their crystal properties or the properties of their diastereomeric derivatives. | Can be effective for certain compounds, may require specific physical properties of the molecule. |
Interstellar Formation Mechanisms and Astrochemical Implications
Recent studies have revealed that this compound can be formed in interstellar environments, suggesting its potential role in the origins of life.
The formation of lactaldehyde has been demonstrated in laboratory experiments simulating interstellar ice analogs composed of carbon monoxide (CO) and ethanol (B145695) (CH3CH2OH). nih.govresearchgate.net The mechanism involves the barrierless recombination of formyl (HĊO) and 1-hydroxyethyl (CH3ĊHOH) radicals, which are generated by energetic processing, such as by galactic cosmic rays. researchgate.netresearchgate.net
The detection of lactaldehyde and its isomers in the gas phase has been achieved using sophisticated mass spectrometry techniques. researchgate.net These findings provide a plausible pathway for the formation of complex, biologically relevant aldehydes in non-equilibrium reactions under astrophysical conditions. springernature.com
The astrochemical significance of lactaldehyde lies in its role as a potential precursor to essential biomolecules. nih.govspringernature.com In prebiotic scenarios, lactaldehyde could be converted to sugars, sugar acids, and amino acids. researchgate.netspringernature.com For example, it can be a precursor to glycolaldehyde (B1209225) and lactic acid. researchgate.netresearchgate.net In contemporary biochemistry, lactaldehyde is an intermediate in the methylglyoxal pathway, which connects to the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net The formation of such molecules in space and their subsequent delivery to early Earth via meteorites could have been a crucial step in the emergence of life. springernature.com
Vi. Theoretical and Computational Studies of L Lactaldehyde and Associated Enzymes
Quantum Chemical Approaches
Quantum chemical methods, rooted in the principles of quantum mechanics, are used to calculate the electronic structure and energy of molecules. wiley-vch.de These calculations can predict molecular geometries, reaction energies, and spectroscopic properties, offering a deep understanding of chemical processes. wiley-vch.denih.gov
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. openstax.org This approach is foundational to understanding chemical bonding and reactivity. wiley-vch.deresearchgate.net Early applications of MO theory were instrumental in developing a quantitative understanding of molecular electronic structure. wiley-vch.de
Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and biology due to its balance of accuracy and computational cost. researchgate.net Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. nih.gov The central challenge in DFT is finding the exact exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. nih.govaps.org A wide variety of functionals have been developed, from the Local-Density Approximation (LDA) to more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. nih.govosti.gov These methods are widely applied to study the structure, energies, reaction mechanisms, and spectroscopic properties of complex biological systems, including enzymes that interact with L-lactaldehyde. nih.govresearchgate.net
Computational modeling has been crucial in elucidating how this compound binds to enzymes and the subsequent catalytic steps. For aldehyde dehydrogenases, which oxidize aldehydes to carboxylic acids, the mechanism generally involves two main steps: acylation and deacylation. nih.gov
In the case of this compound reductase (FucO) from Escherichia coli, modeling of (2S)-lactaldehyde within the active site has provided explanations for the enzyme's stereoselectivity. researchgate.netnih.gov These models show a critical hydrogen bond between the (2S)-hydroxyl group of the substrate and the side chain of residue N151. researchgate.netnih.gov The carbonyl carbon of lactaldehyde is positioned optimally for the transfer of a pro-(R) hydride from the NADH cofactor, consistent with experimental observations. researchgate.netnih.gov The iron(II) cofactor in FucO acts as an electrophile, stabilizing the negative charge that develops on the carbonyl oxygen during the hydride transfer, forming a transient oxyanion. nih.gov
For lactaldehyde dehydrogenase, structural and computational studies reveal an active site located within an hourglass-shaped tunnel. nih.gov The substrate, this compound, approaches the catalytic nucleophile (C285) through one end of the tunnel, while the NAD⁺ cofactor approaches from the opposite side. nih.gov
Proton transfer is a fundamental step in many enzymatic reactions. Computational studies on related dehydrogenase enzymes have provided a framework for understanding this process. In L-proline dehydrogenase, for example, calculations support a stepwise mechanism where a proton is first transferred from the substrate to a nearby lysine (B10760008) residue, followed by the rate-limiting hydride transfer. nih.gov A similar mechanism is proposed for this compound reductase (FucO), where a water molecule in the active site, hydrogen-bonded to a conserved histidine (H267), is thought to function as the catalytic proton donor to the product alcohol. researchgate.net A network of hydrogen bonds involving other water molecules and amino acid residues connects this catalytic water to the bulk solvent. researchgate.net Theoretical investigations of other systems using methods like time-dependent density functional theory (TDDFT) have further detailed the dynamics of excited-state intramolecular proton transfer (ESIPT), highlighting how solvent environments can influence reaction barriers. researchgate.net
Detailed modeling of the active site provides critical information on the interactions that govern catalysis and cofactor binding. In lactaldehyde dehydrogenase from E. coli, the crystal structure of the ternary complex with NADH and the product lactate (B86563) shows that the nicotinamide (B372718) ring of the cofactor is disordered, occupying two different conformations. nih.govnih.gov One is a "hydrolysis" conformation within the active site, and the other is an "out" conformation extending into the solvent. nih.govnih.gov This flexibility is believed to play a significant role in the catalytic mechanism. nih.gov The model also explains the enzyme's specificity for NADH over NADPH; a negatively charged glutamate (B1630785) residue (E179) sterically and electrostatically clashes with the 2'-phosphate group of NADPH, preventing its effective binding. nih.govnih.gov
In lactaldehyde reductase (FucO), the Fe(II) ion is a key component of the active site, coordinated by three histidine residues (His200, His263, His277) and one aspartate residue (Asp196). nih.gov This coordination environment is crucial for its role as an electrophilic catalyst. nih.gov
| Enzyme | Residue | Modeled Function | Source |
|---|---|---|---|
| Lactaldehyde Reductase (FucO) | N151 | Forms a hydrogen bond with the (2S)-hydroxyl of this compound, determining stereoselectivity. | researchgate.netnih.gov |
| H267 | Binds a catalytic water molecule proposed to be the proton donor to the product. | researchgate.net | |
| His200, His263, His277, Asp196 | Coordinate the catalytic Fe(II) ion, which stabilizes the oxyanion intermediate. | nih.gov | |
| Lactaldehyde Dehydrogenase | C285 | Acts as the catalytic nucleophile in the acylation step. | nih.gov |
| E251 | Functions as the catalytic general base, accepting a proton from C285. | nih.gov | |
| E179 | Provides specificity for NADH over NADPH through steric and electrostatic repulsion. | nih.govnih.gov |
Enzyme Engineering and Rational Design Through Computational Methods
Computational methods are increasingly used to guide enzyme engineering, moving from random approaches like directed evolution to more targeted rational design. nih.govnais.net.cn Rational design utilizes structural information, biochemical data, and molecular modeling to propose specific mutations that can enhance an enzyme's properties, such as activity, stability, or substrate specificity. nih.govresearchgate.netnih.gov
The process often involves structure-based computational design, where mutations are modeled to alter local chemical environments, including hydrogen bond networks, steric hindrance, and electrostatic interactions. nais.net.cnmuni.cz For enzymes associated with this compound, these methods could be applied to:
Improve Catalytic Efficiency: By modeling the transition state of the reaction, mutations can be designed to lower the activation energy barrier. muni.cz For instance, residues around the NADH binding pocket in lactaldehyde reductase could be modified to optimize cofactor positioning and hydride transfer.
Alter Substrate Specificity: The substrate-binding pocket of lactaldehyde dehydrogenase is known to be more constricted than in other related enzymes. nih.gov Computational modeling could be used to identify mutations that would expand this pocket, potentially allowing the enzyme to accommodate larger aldehyde substrates.
While creating entirely new enzymes through computation is still a nascent field, the combination of rational design with subsequent rounds of directed evolution has proven to be a powerful strategy for developing novel biocatalysts. nih.gov
Astrochemical Modeling of this compound Formation Pathways
This compound is considered a biorelevant molecule, and understanding its potential formation in interstellar environments is a key area of astrochemical research. springernature.comastrobiology.com While early astrochemical models focused on gas-phase reactions, it is now widely believed that complex organic molecules (COMs) form primarily on the surfaces of icy dust grains in cold molecular clouds. mdpi.comucl.ac.uk
Recent laboratory experiments and theoretical modeling have unveiled a plausible formation pathway for lactaldehyde in simulated interstellar ice analogs. astrobiology.comresearchgate.net These models suggest that this compound can be formed through the barrierless recombination of two radical species: the formyl radical (HĊO) and the 1-hydroxyethyl radical (CH₃ĊHOH). springernature.comastrobiology.comresearchgate.net These precursor radicals are generated by the processing of simpler, abundant ices like carbon monoxide (CO) and ethanol (B145695) (CH₃CH₂OH) with energetic electrons, which simulate the effects of galactic cosmic rays. springernature.comresearchgate.net
Once formed in these cold environments, lactaldehyde could be incorporated into planetesimals and subsequently delivered to nascent planets like early Earth, providing a potential exogenous source for prebiotic molecules. springernature.com
Vii. Biological Roles and Physiological Significance of L Lactaldehyde
Role in Carbon and Energy Metabolism
L-lactaldehyde is a key intermediate in several metabolic pathways that are central to carbon and energy production. Its formation and subsequent conversion are tightly regulated to meet the energetic and biosynthetic needs of the cell.
One of the primary pathways involving this compound is the catabolism of methylglyoxal (B44143), a toxic byproduct of glycolysis. In this pathway, methylglyoxal is converted to D-lactaldehyde by glycerol (B35011) dehydrogenase. frontiersin.org Subsequently, this compound can be formed and then oxidized to L-lactic acid by the enzyme aldehyde dehydrogenase, a reaction that contributes to the cellular pool of lactate (B86563). frontiersin.orgresearchgate.net This process is a part of the broader methylglyoxal pathway, which, although not a primary energy-generating route like glycolysis, plays a crucial role in detoxifying reactive carbonyl species and funnels carbon back into central metabolism. researchgate.net
Furthermore, this compound is a central intermediate in the degradation of the deoxy sugars L-fucose and L-rhamnose. asm.orgnih.gov In bacteria such as Escherichia coli, the catabolism of these sugars yields dihydroxyacetone phosphate (B84403) and this compound. nih.govresearchgate.net The fate of this compound is then dependent on the oxygen availability. Under aerobic conditions, it is oxidized to L-lactate, which can be further metabolized to pyruvate (B1213749) and enter the citric acid cycle for energy generation. nih.govnih.govsmpdb.ca This oxidative pathway ensures that the carbon from these sugars is efficiently utilized for energy production.
In some fungi, such as Pichia stipitis, and bacteria like Azotobacter vinelandii, an alternative pathway for L-rhamnose metabolism exists. nih.gov In both the canonical and alternative pathways, this compound is produced and subsequently metabolized, highlighting its conserved role in the utilization of this particular carbon source. nih.govnih.gov The enzyme this compound dehydrogenase (LADH) is crucial in this context, and its substrate specificity for this compound underscores the compound's importance in these metabolic routes. nih.gov
The conversion of this compound to L-lactate by lactaldehyde dehydrogenase is an irreversible oxidative reaction that utilizes NAD+ as a cofactor. uniprot.org This step is not only important for carbon assimilation but also for maintaining the cellular redox balance by regenerating NADH. nih.gov
Intermediacy in Pyruvate and Propanoate Metabolism
This compound serves as a critical link between different metabolic hubs, including pyruvate and propanoate metabolism. Its connection to pyruvate metabolism is primarily through its conversion to L-lactate. smpdb.ca L-lactate can be subsequently converted to pyruvate by the enzyme lactate dehydrogenase. asm.org Pyruvate is a central metabolic intermediate that can be channeled into the citric acid cycle for complete oxidation to CO2, used for gluconeogenesis to synthesize glucose, or converted to other essential metabolites like acetyl-CoA. researchgate.net
The metabolism of this compound is thus indirectly linked to the central carbohydrate metabolism and energy production pathways that converge at pyruvate. smpdb.ca In microorganisms, the ability to channel carbon from alternative sources like L-rhamnose and L-fucose into the central metabolic pathway via this compound and pyruvate is a significant metabolic flexibility. asm.orgnih.gov
The connection to propanoate metabolism is also noteworthy. While not a direct intermediate in the main propanoate fermentation pathway, the metabolism of this compound can influence the pools of precursors and redox cofactors that are shared with propanoate metabolism. For instance, in some engineered metabolic pathways, lactate, which can be derived from this compound, is a substrate for the production of 1,2-propanediol, a compound that can also be derived from propanoate metabolism intermediates. researchgate.netresearchgate.net The enzymes involved in these pathways, such as propionate (B1217596) CoA-transferase, can act on lactate, creating a metabolic link. researchgate.net
Significance in Microbial Metabolism Across Diverse Environments
In the microbial world, the metabolism of this compound is a key adaptive trait, allowing organisms to thrive in diverse environments by utilizing a broader range of carbon sources. The catabolism of L-fucose and L-rhamnose, which are components of plant cell walls and mucins, is particularly important for gut microbes and plant-associated bacteria. asm.orgnih.gov
Escherichia coli provides a well-studied model for the significance of this compound metabolism. This bacterium can utilize L-fucose and L-rhamnose as sole carbon and energy sources. The metabolic fate of this compound in E. coli is strictly regulated by the availability of oxygen. asm.orgnih.gov
Aerobic conditions: this compound is oxidized to L-lactate by lactaldehyde dehydrogenase (encoded by the aldA gene). nih.govnih.gov This allows the carbon to be funneled into the central metabolism for energy generation.
Anaerobic conditions: this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase (encoded by the fucO gene). nih.govnih.gov L-1,2-propanediol is then excreted as a fermentation end product. This pathway serves as an electron sink, helping to maintain redox balance in the absence of an external electron acceptor. nih.gov
This metabolic switch is a crucial survival strategy, allowing the organism to adapt its metabolism to the prevailing environmental conditions. nih.gov The regulation of the enzymes involved is complex, with this compound itself acting as an inducer for lactaldehyde dehydrogenase. nih.gov
In other bacteria and fungi, the pathways for L-rhamnose catabolism may differ, but the central role of this compound as an intermediate is often conserved. nih.gov For example, in Pichia stipitis and Azotobacter vinelandii, an alternative, non-phosphorylated pathway for L-rhamnose metabolism has been identified, which still generates this compound. nih.gov The enzymes in these pathways, while functionally similar to those in E. coli, can have different evolutionary origins and regulatory properties, suggesting an independent acquisition of this metabolic capability. nih.gov
| Organism | Environment | Metabolic Role of this compound | Key Enzyme(s) |
| Escherichia coli | Gut/Various | Intermediate in L-fucose and L-rhamnose catabolism. | Lactaldehyde dehydrogenase, Propanediol oxidoreductase |
| Pichia stipitis | Plant-associated | Intermediate in an alternative L-rhamnose pathway. | This compound dehydrogenase |
| Azotobacter vinelandii | Soil | Intermediate in an alternative L-rhamnose pathway. | This compound dehydrogenase |
Biological Impact of this compound Accumulation and Detoxification Pathways
While this compound is a necessary metabolic intermediate, its accumulation can be toxic to cells. Aldehydes, in general, are reactive molecules that can form adducts with proteins and nucleic acids, leading to cellular damage. nih.gov Therefore, cells have evolved efficient detoxification pathways to manage the intracellular concentration of this compound.
The primary detoxification pathways for this compound are its enzymatic conversion to less reactive molecules:
Oxidation to L-lactate: Under aerobic conditions, the oxidation of this compound to L-lactate by lactaldehyde dehydrogenase is the main detoxification route in many organisms. nih.govnih.gov This reaction not only neutralizes the reactive aldehyde group but also channels the carbon into a readily metabolizable form. asm.org In goat liver, the cytosolic aldehyde dehydrogenase is the primary enzyme responsible for this oxidation. nih.gov
Reduction to L-1,2-propanediol: Under anaerobic conditions in bacteria like E. coli, the reduction of this compound to L-1,2-propanediol is the preferred pathway. nih.gov This conversion is catalyzed by propanediol oxidoreductase. nih.gov L-1,2-propanediol is significantly less toxic and more permeable to the cell membrane than this compound, allowing for its efficient removal from the cell. nih.gov Studies with E. coli mutants have shown that a strain lacking both the dehydrogenase and the reductase accumulates toxic levels of this compound, inhibiting growth. nih.gov
The regulation of these two competing pathways is critical. In E. coli, the switch is controlled by the cellular redox state, specifically the NAD+/NADH ratio. nih.gov A high NAD+/NADH ratio under aerobic conditions favors oxidation, while a low ratio under anaerobic conditions favors reduction. nih.gov
The efficiency of these detoxification pathways is crucial for organisms that rely on the catabolism of L-fucose and L-rhamnose. The rapid conversion of this compound prevents its accumulation and allows for the continuous flux of carbon through these metabolic pathways.
| Condition | Primary Detoxification Pathway | Key Enzyme | Product | Significance |
| Aerobic | Oxidation | Lactaldehyde dehydrogenase | L-Lactate | Carbon assimilation and energy production |
| Anaerobic | Reduction | Propanediol oxidoreductase | L-1,2-propanediol | Redox balance and removal of a toxic intermediate |
Involvement in the Biosynthesis of Other Key Biomolecules
This compound is not only a transient intermediate destined for catabolism but also serves as a precursor for the synthesis of other important biomolecules, particularly chiral compounds. Its stereochemistry makes it a valuable building block in both natural and engineered biosynthetic pathways.
The most direct biosynthetic roles of this compound are the production of L-lactate and L-1,2-propanediol, as discussed previously. Both of these molecules have their own biological significance and industrial applications.
L-Lactate: This is a key metabolite in energy metabolism and can be a precursor for gluconeogenesis. researchgate.net
L-1,2-Propanediol: This diol is a valuable chemical with applications in the production of unsaturated polyester (B1180765) resins, antifreeze, and as a solvent. researchgate.netnih.gov The microbial production of enantiomerically pure 1,2-propanediol from renewable resources is an area of active research, with pathways engineered to channel carbon from lactate or sugars through this compound to L-1,2-propanediol. nih.govresearchgate.net
In the context of metabolic engineering, this compound is a target intermediate for the synthesis of chiral chemicals. researchgate.net By manipulating the enzymes that act on this compound, it is possible to direct the metabolic flux towards the production of specific stereoisomers of valuable compounds. For example, engineered E. coli and Lactococcus lactis strains have been developed to produce (R)- and (S)-1,2-propanediol from D- and L-lactate, respectively, via a pathway that proceeds through lactaldehyde. nih.govresearchgate.net These engineered pathways often involve the expression of genes from different organisms, such as propionate CoA-transferase from Megasphaera elsdenii and propanal dehydrogenase from Salmonella enterica, to create a novel biosynthetic route. researchgate.netresearchgate.net
The ability to produce enantiomerically pure lactaldehyde is itself a significant challenge and an area of research, as it would provide a stable and reliable precursor for the synthesis of a wide range of chiral molecules. researchgate.net The enzymatic conversion of this compound is a key step in these synthetic strategies, leveraging the high stereospecificity of enzymes to produce optically pure products. nih.gov
Viii. Research Gaps and Future Perspectives in L Lactaldehyde Studies
Identification and Characterization of Novel Enzymes and Pathways
A primary research frontier lies in the discovery and characterization of new enzymes and metabolic routes involving L-lactaldehyde. Although pathways for L-rhamnose and L-fucose metabolism that generate this compound are known, alternative pathways exist in various organisms that are not fully elucidated. nih.gov
Recent research has identified an alternative L-rhamnose metabolism pathway in the fungus Pichia stipitis and the bacterium Azotobacter vinelandii. nih.gov This pathway involves a distinct set of enzymes, including L-rhamnose 1-dehydrogenase, L-rhamnono-gamma-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase (B8822740), which ultimately produce this compound. nih.gov The subsequent conversion of this compound to L-lactate is catalyzed by this compound dehydrogenase (LADH). nih.gov Interestingly, the LADH from P. stipitis shows broad substrate specificity and relaxed coenzyme specificity compared to its bacterial counterparts, suggesting an independent evolutionary origin. nih.gov
In the archaeon Methanocaldococcus jannaschii, this compound is a precursor for the biosynthesis of the F420 coenzyme. nih.gov It is formed through two potential routes: the reduction of methylglyoxal (B44143) or the cleavage of L-fuculose-1-phosphate. nih.gov The enzyme responsible for its conversion to L-lactate, this compound dehydrogenase (encoded by the MJ1411 gene), has been identified and characterized. nih.gov
Further exploration of microbial diversity is likely to uncover more novel enzymes with unique properties, such as enhanced stability, different substrate specificities, or novel regulatory mechanisms. The characterization of these new biocatalysts will not only deepen our fundamental understanding of microbial metabolism but also provide a larger toolbox for synthetic biology and industrial applications.
Table 1: Key Enzymes in Novel this compound Pathways
| Enzyme Name | Organism | Pathway | Function | Reference |
| L-Rhamnose 1-dehydrogenase | Pichia stipitis, Azotobacter vinelandii | Alternative L-rhamnose metabolism | Converts L-rhamnose | nih.gov |
| L-Rhamnono-gamma-lactonase | Pichia stipitis, Azotobacter vinelandii | Alternative L-rhamnose metabolism | Hydrolyzes L-rhamnono-gamma-lactone | nih.gov |
| L-Rhamnonate dehydratase | Pichia stipitis, Azotobacter vinelandii | Alternative L-rhamnose metabolism | Dehydrates L-rhamnonate | nih.gov |
| L-2-Keto-3-deoxyrhamnonate aldolase | Pichia stipitis, Azotobacter vinelandii | Alternative L-rhamnose metabolism | Cleaves L-2-keto-3-deoxyrhamnonate to produce this compound | nih.gov |
| This compound Dehydrogenase (LADH) | Pichia stipitis, Azotobacter vinelandii, Methanocaldococcus jannaschii | This compound metabolism | Oxidizes this compound to L-lactate | nih.govnih.gov |
| Fuculose-1-phosphate aldolase | Methanocaldococcus jannaschii | Fucose metabolism | Cleaves fuculose-1-phosphate to produce this compound | nih.gov |
| Lactaldehyde Reductase (FucO) | Escherichia coli | L-fucose metabolism | Reduces this compound to 1,2-propanediol | nih.gov |
Advancements in Biotechnological Applications for Targeted Production
The targeted production of this compound and its derivatives through metabolic engineering represents a significant area for future development. This compound is a precursor to valuable chemicals such as 1,2-propanediol and lactic acid. taylorandfrancis.comnih.gov Metabolic engineering of microorganisms like Escherichia coli and lactic acid bacteria offers a promising avenue for the sustainable production of these compounds from renewable feedstocks. taylorandfrancis.comresearchgate.netresearchgate.net
Current strategies often involve the heterologous expression of genes encoding enzymes in the this compound pathway and the knockout of competing metabolic pathways to channel metabolic flux towards the desired product. For instance, engineered E. coli strains have been developed for the production of (R)-1,2-propanediol from glycerol (B35011), where this compound is a key intermediate. taylorandfrancis.com
Future research should focus on optimizing these engineered strains for higher titers, yields, and productivities. This can be achieved through several approaches:
Pathway Optimization: Fine-tuning the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates and to balance metabolic flux.
Cofactor Engineering: Manipulating the intracellular availability of cofactors like NADH and NAD+ to enhance the efficiency of redox reactions in the pathway. nih.gov
Host Strain Engineering: Developing robust host strains that can tolerate high concentrations of the product and inhibitors present in industrial feedstocks.
The development of sophisticated genetic tools and a deeper understanding of metabolic regulation will be instrumental in advancing the biotechnological production of this compound-derived chemicals.
Development of Refined Analytical Techniques for Complex Biological Matrices
A significant challenge in studying this compound metabolism is its accurate and sensitive detection and quantification in complex biological samples such as cell extracts and fermentation broths. This compound is a small, reactive aldehyde, which can make its analysis difficult. wikipedia.org
Current methods, such as ¹H NMR spectroscopy and derivatization followed by thin-layer chromatography (TLC) and absorbance measurements, have been used for its detection. nih.govtaylorandfrancis.com However, these methods may lack the sensitivity and specificity required for detailed metabolic studies, especially when dealing with low intracellular concentrations or complex mixtures of similar aldehydes. taylorandfrancis.com
There is a pressing need for the development of more refined analytical techniques. Future research in this area should focus on:
Advanced Chromatographic Methods: Developing highly selective and sensitive liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the direct quantification of this compound.
Novel Biosensors: Engineering fluorescent protein-based or enzyme-based biosensors for the real-time, in vivo monitoring of this compound concentrations. This would provide invaluable insights into the dynamic changes in its metabolism.
Improved Sample Preparation: Optimizing sample preparation protocols to minimize the degradation or loss of this compound during extraction from biological matrices.
The availability of robust and reliable analytical tools will be crucial for unraveling the intricate details of this compound metabolism and for the effective monitoring and optimization of biotechnological production processes.
Deeper Computational Mechanistic Insights into Enzyme Function and Regulation
Computational approaches, particularly molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) methods, are powerful tools for gaining a deeper understanding of the structure-function relationships of enzymes involved in this compound metabolism. nih.govfrontiersin.orggrantome.com
Studies on lactaldehyde reductase (FucO) from E. coli have utilized crystal structures and computational modeling to elucidate the molecular basis of its stereoselectivity and the importance of conformational dynamics for its catalytic activity. nih.govresearchgate.net These studies have revealed a critical hydrogen bond interaction that governs the enzyme's preference for (2S)-lactaldehyde. nih.gov
Future computational research should aim to:
Elucidate Catalytic Mechanisms: Use QM/MM simulations to detail the reaction mechanisms of novel this compound-metabolizing enzymes, including the identification of transition states and key catalytic residues.
Understand Allosteric Regulation: Employ MD simulations to investigate the allosteric regulation of these enzymes, which is crucial for understanding how their activity is controlled within metabolic networks.
Guide Protein Engineering: Utilize computational enzyme design and directed evolution strategies to engineer enzymes with improved properties, such as enhanced catalytic efficiency, altered substrate specificity, or increased stability, for biotechnological applications. nih.gov
Simulate Enzyme-Substrate Interactions: Perform detailed simulations of enzyme-substrate and enzyme-inhibitor interactions to guide the rational design of specific inhibitors or to understand the molecular basis of substrate recognition. nih.govresearchgate.net
By integrating computational and experimental approaches, researchers can accelerate the discovery and engineering of enzymes for the efficient production of valuable chemicals from this compound.
Q & A
Q. What are the standard protocols for synthesizing L-lactaldehyde in laboratory settings, and how do buffer conditions influence yield?
Q. How can researchers detect and quantify this compound in metabolic pathways?
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with derivatization agents (e.g., 2,4-dinitrophenylhydrazine) are standard methods. For in vivo studies, isotopic labeling (e.g., ¹³C-L-lactaldehyde) combined with metabolomic profiling allows tracking of metabolic flux. Ensure calibration curves are validated against purified this compound standards to minimize quantification errors .
Q. What are the primary metabolic pathways involving this compound in model organisms like E. coli?
this compound is a key intermediate in L-fucose and L-rhamnose catabolism. Under aerobic conditions, it is oxidized to L-lactate via NAD-dependent AldA dehydrogenase, while anaerobic conditions favor reduction to L-1,2-propanediol by propanediol oxidoreductase (FucO). Pathway specificity depends on oxygen availability and transcriptional regulation of aldA and fucO genes .
Q. What safety precautions are essential when handling this compound in the lab?
this compound is a volatile aldehyde with irritant properties. Use fume hoods, nitrile gloves, and safety goggles. Store at 4°C in airtight containers away from oxidizers. Spills require immediate neutralization with sodium bisulfite and cleanup with absorbent materials .
Q. How do researchers validate the purity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm structural integrity. Purity ≥95% is typically required for enzymatic assays, verified via HPLC with a refractive index detector .
Advanced Research Questions
Q. How do contradictory findings about AldA's role in this compound oxidation impact pathway engineering?
While AldA is hypothesized to oxidize this compound to L-lactate in E. coli, some studies report no activity in aldA knockout strains under aerobic conditions. Researchers must reconcile this by testing alternative dehydrogenases (e.g., Sso3197 in Sulfolobus solfataricus, which shows 1.9 U/mg activity) or evaluating redox cofactor dependencies .
Q. What experimental designs resolve discrepancies in this compound metabolic flux under varying oxygen tensions?
Use chemostat cultures with controlled dissolved oxygen levels (0–21%) and ¹³C metabolic flux analysis (MFA). Compare transcriptomic data (e.g., RNA-seq of fucO and aldA) with extracellular metabolite profiles to map condition-dependent pathway dominance .
Q. How can enzyme kinetics inform the optimization of this compound-dependent biocatalysts?
Determine Michaelis-Menten parameters (Kₘ, Vₘₐₓ) for aldolases like KPHMT using spectrophotometric assays (monitoring NADH oxidation at 340 nm). For example, citrate-inhibited KPHMT shows no activity, while acetate-buffered systems achieve Kₘ = 2.3 mM for this compound .
Q. What strategies mitigate this compound toxicity in microbial fermentation systems?
Toxicity arises from aldehyde reactivity with cellular nucleophiles. Overexpress aldehyde reductases (e.g., YqhD) or employ in situ product removal (ISPR) via adsorption resins. Alternatively, engineer aldehyde-tolerant strains using adaptive laboratory evolution .
Q. How do researchers address the lack of crystal structures for this compound-processing enzymes?
Homology modeling (e.g., using SWISS-MODEL) with templates like E. coli AldA (PDB: 1QPI) provides structural insights. Pair this with site-directed mutagenesis of conserved residues (e.g., His274 in AldA) to probe catalytic mechanisms .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (e.g., correlating enzyme activity assays, transcriptomics, and metabolomics) to validate findings .
- Statistical Rigor : Apply Benjamini-Hochberg correction for multi-omics datasets to control false discovery rates (<5%) .
- Reproducibility : Document buffer compositions and oxygen levels meticulously, as minor variations can alter pathway outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
